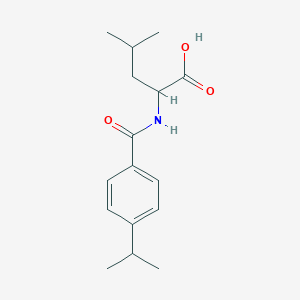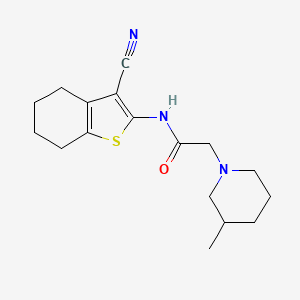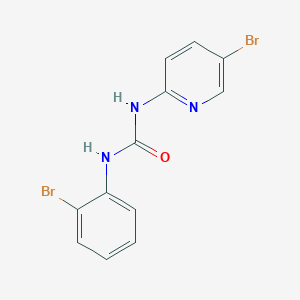![molecular formula C16H15FN4O2 B4755775 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Overview
Description
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide binds to the hydrophobic groove of BCL-2 protein, which prevents the protein from inhibiting apoptosis. This leads to the activation of caspases, which are enzymes that cleave cellular proteins and ultimately cause cell death. 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has a high affinity for BCL-2 protein, which allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to reduce tumor growth and prolong survival in animal models of cancer. 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has a favorable pharmacokinetic profile, which allows for convenient dosing and administration.
Advantages and Limitations for Lab Experiments
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target protein, which allows for selective targeting of cancer cells. However, 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has some limitations for use in laboratory experiments. It is a potent inhibitor that can cause off-target effects, and its activity can be affected by cellular factors such as pH and protein binding.
Future Directions
There are several potential future directions for the development and use of 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is the identification of biomarkers that can predict response to 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide, which would allow for personalized treatment of cancer patients. Additionally, 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide could be combined with other cancer treatments, such as immunotherapy, to enhance their efficacy. Finally, 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide could be evaluated for the treatment of other diseases, such as autoimmune disorders, where BCL-2 protein plays a role in pathogenesis.
In conclusion, 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein and induces apoptosis in cancer cells. It has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict response to treatment.
Scientific Research Applications
5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide selectively targets BCL-2 protein, which is overexpressed in many cancer cells, leading to apoptosis (programmed cell death) of these cells. 5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYPBVAIVKNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wnt/|A-catenin agonist 4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-nitrobenzoate](/img/structure/B4755693.png)
![4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4755700.png)

![9-[2-(4-morpholinyl)ethyl]-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4755719.png)
![N,1-dimethyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4755732.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)


![2-{2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4755748.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4755772.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4755786.png)
